

Stereoisomers of 1,2-diaminocyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-1,2-Diaminocyclohexane

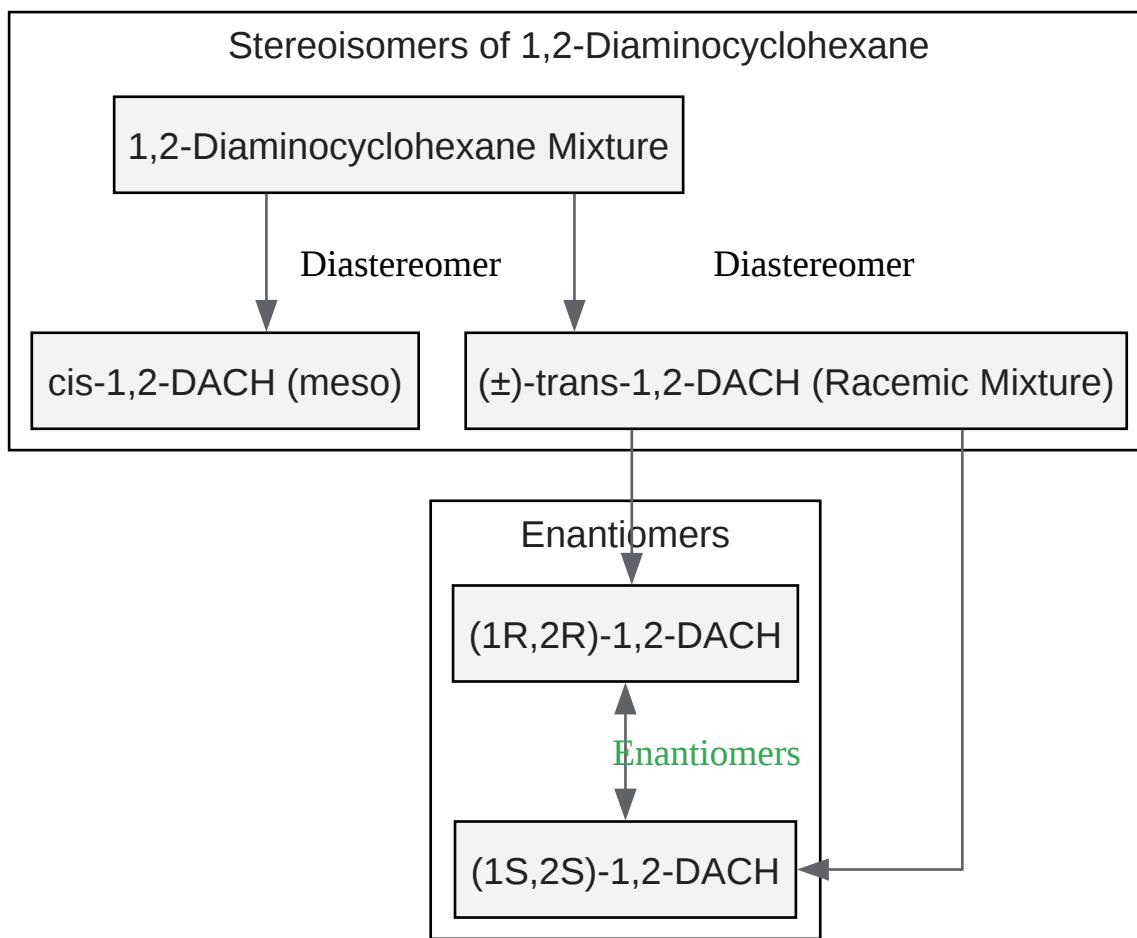
Cat. No.: B074578

[Get Quote](#)

An In-depth Technical Guide to the Stereoisomers of 1,2-diaminocyclohexane

Introduction

1,2-Diaminocyclohexane (DACH) is a crucial organic compound with the formula $C_6H_{10}(NH_2)_2$. It exists as three distinct stereoisomers: a *cis* isomer and a pair of *trans* enantiomers.^[1] These isomers, particularly the chiral *trans* enantiomers, are fundamental building blocks in modern chemistry. They serve as C_2 -symmetric ligands in asymmetric catalysis and are vital intermediates in the synthesis of pharmaceuticals.^{[2][3]} The precise stereochemistry of the DACH ligand is often critical for the efficacy and safety of the final product, as exemplified by its role in the widely used anticancer drug, oxaliplatin.^{[2][4]} This guide provides a comprehensive overview of the stereoisomers of 1,2-diaminocyclohexane, detailing their synthesis, separation, properties, and applications for researchers, scientists, and drug development professionals.


Stereoisomers of 1,2-diaminocyclohexane

1,2-diaminocyclohexane has two chiral centers, leading to the possibility of four stereoisomers. However, due to the cyclic nature of the molecule, it exists as three stereoisomers:

- ***cis*-1,2-diaminocyclohexane:** This isomer is a meso compound, meaning it is achiral and superimposable on its mirror image, despite having two chiral centers.
- ***trans*-1,2-diaminocyclohexane:** This isomer exists as a pair of enantiomers which are non-superimposable mirror images of each other:
 - (1*R*,2*R*)-1,2-diaminocyclohexane

- (1S,2S)-1,2-diaminocyclohexane

The mixture of the two trans enantiomers is referred to as (\pm)-trans-1,2-diaminocyclohexane or racemic trans-DACH.

[Click to download full resolution via product page](#)

Stereochemical relationships of 1,2-diaminocyclohexane isomers.

Synthesis and Separation of Stereoisomers

A mixture containing all three stereoisomers of 1,2-diaminocyclohexane is typically produced through the hydrogenation of o-phenylenediamine.^{[1][2]} This process yields a mixture of cis and trans isomers. The separation and resolution of these isomers are critical for their application in stereoselective synthesis.

Separation of cis and trans Isomers

A method for separating the trans isomer from the cis isomer involves the use of sulfuric acid. When an aqueous solution containing the mixture of isomers is treated with sulfuric acid, the sulfate salt of the trans-1,2-diaminocyclohexane precipitates due to its lower solubility, while the sulfate salt of the cis isomer remains in solution.^[5] This allows for the isolation of the trans isomer.

Resolution of (\pm)-trans-1,2-diaminocyclohexane

The resolution of the racemic (\pm)-trans-1,2-diaminocyclohexane into its individual (1R,2R) and (1S,2S) enantiomers is a crucial step for its use in asymmetric synthesis. The most common and economically viable method employs an enantiomerically pure chiral resolving agent, such as L-(+)- or D-(-)-tartaric acid.^{[2][6][7]} The process relies on the formation of diastereomeric salts with different solubilities, which can then be separated by fractional crystallization. For example, reacting the racemic amine with L-(+)-tartaric acid will produce two diastereomeric salts: (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate and (1S,2S)-diammoniumcyclohexane mono-(+)-tartrate. One of these salts is typically much less soluble and will crystallize out of the solution, allowing for their separation. The free amine enantiomer is then liberated by treating the separated salt with a base.^[6]

Experimental Protocols

Resolution of (\pm)-trans-1,2-diaminocyclohexane using L-(+)-Tartaric Acid

This protocol is adapted from established chemical literature for the resolution of racemic trans-DACH.^{[6][8]}

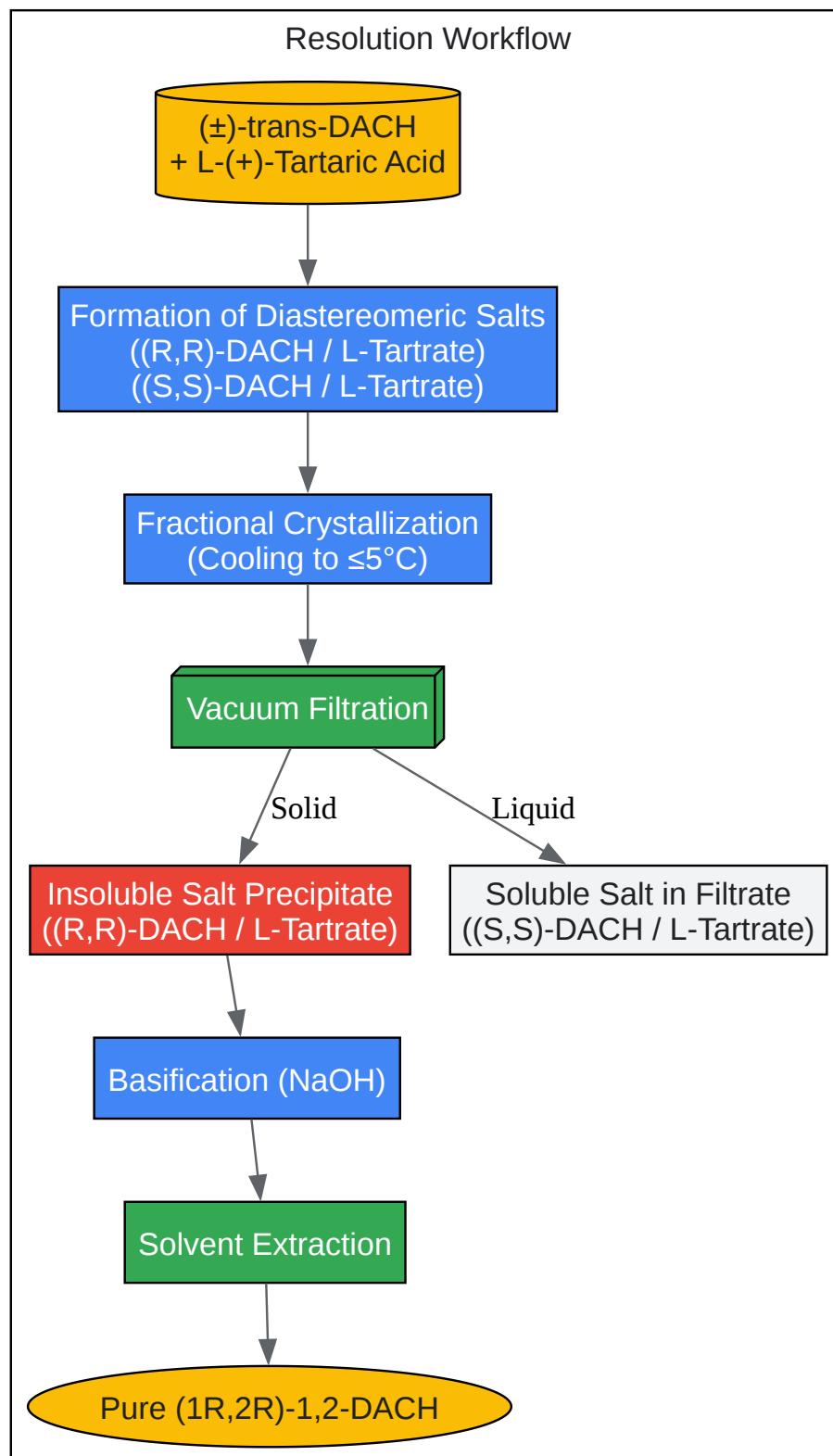
Materials:

- (\pm)-trans-1,2-diaminocyclohexane
- L-(+)-tartaric acid
- Distilled water
- Glacial acetic acid

- Methanol
- 4M Sodium Hydroxide (NaOH)
- Dichloromethane or Diethyl ether

Procedure:

- Salt Formation:


- In a round-bottom flask, dissolve L-(+)-tartaric acid (0.99 mol) in distilled water (400 ml) with stirring until a homogenous solution is formed.[8]
 - Slowly add the (±)-trans-1,2-diaminocyclohexane (1.94 mol) to the tartaric acid solution. The addition should be controlled to allow the reaction temperature to reach, but not significantly exceed, 70°C.[8]
 - To the resulting solution, add glacial acetic acid (1.75 mol) at a rate that keeps the temperature below 90°C. A white precipitate of the diastereomeric salt should form immediately.[8]

- Crystallization and Isolation:

- Vigorously stir the resulting slurry while allowing it to cool to room temperature over a period of 2 hours.[8]
 - Further cool the mixture in an ice bath to $\leq 5^{\circ}\text{C}$ for at least 2 hours to maximize precipitation.[8]
 - Collect the precipitate by vacuum filtration.
 - Wash the filter cake with ice-cold water (100 ml) and then rinse with methanol (5 x 100 ml).[8]
 - Dry the solid to yield the (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. A yield of approximately 99% with $\geq 99\%$ enantiomeric excess can be expected.[8]

- Liberation of the Free Amine:

- Suspend the dried tartrate salt in dichloromethane.[\[6\]](#)
- Treat the suspension with a 4M NaOH solution to neutralize the tartaric acid and liberate the free amine.[\[6\]](#)
- Stir the mixture and then perform an extraction with a suitable organic solvent like diethyl ether.
- Dry the organic extracts and remove the solvent under reduced pressure to obtain the enantiomerically pure (1R,2R)-1,2-diaminocyclohexane as a colorless oil.[\[6\]](#)

[Click to download full resolution via product page](#)

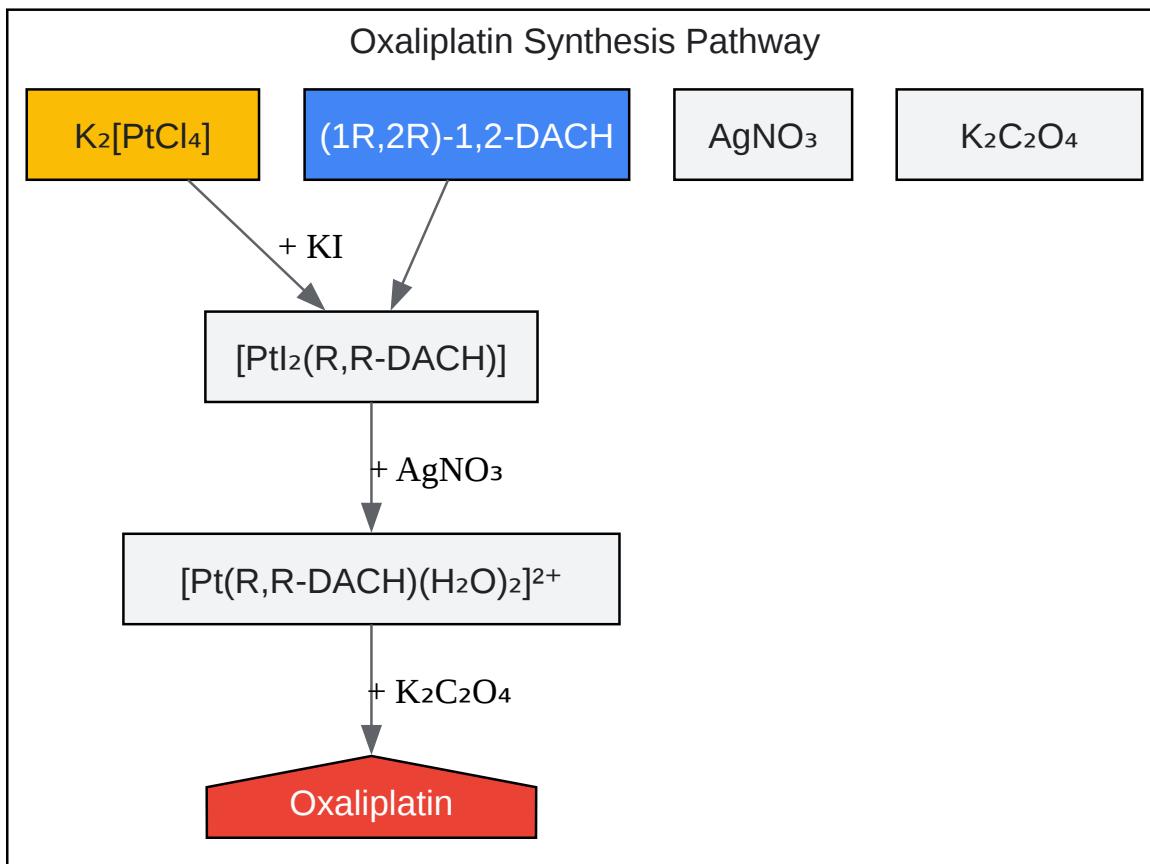
Experimental workflow for the resolution of (±)-trans-DACH.

Quantitative Data

The physical properties and specific rotation are key identifiers for the different stereoisomers.

Table 1: Physical Properties of trans-1,2-Diaminocyclohexane

Property	Value	Reference
Chemical Formula	C ₆ H ₁₄ N ₂	[2]
Molar Mass	114.192 g·mol ⁻¹	[2]
Appearance	Colorless liquid	[2]
Density	0.951 g/cm ³	[2]
Melting Point	14 to 15 °C	[2]
Boiling Point	79 to 81 °C (at 15 mmHg)	[2]


Table 2: Characterization Data for Resolved DACH Enantiomers

Compound	Specific Rotation [α] ²⁰ D	Conditions	Reference
(1R,2R)- diammoniumcyclohex ane mono-(+)-tartrate	+12.5°	c=2 in H ₂ O	[6]
(1S,2S)- diammoniumcyclohex ane mono-(-)-tartrate	-12.3°	c=2 in H ₂ O	[6]

Applications in Drug Development and Asymmetric Synthesis

The enantiomerically pure forms of trans-1,2-diaminocyclohexane are invaluable in pharmaceuticals and catalysis due to their ability to create a specific chiral environment.

- **Oxaliplatin:** The (1R,2R)-1,2-diaminocyclohexane isomer is a critical component of oxaliplatin, a platinum-based anticancer drug used in the treatment of colorectal cancer.[2][4] The specific stereochemistry of the DACH ligand is essential for the drug's therapeutic activity and helps it overcome cisplatin resistance.[9][10]
- **Asymmetric Catalysis:** (1R,2R)- and (1S,2S)-DACH are precursors to a wide range of C₂-symmetric ligands that are highly effective in asymmetric catalysis.[11][12] Notable examples include the ligands used in the Jacobsen epoxidation for the enantioselective epoxidation of alkenes and the Trost ligand for asymmetric allylic alkylation reactions.[2]
- **Chiral Solvating Agents:** Derivatives of trans-1,2-diaminocyclohexane can be used as chiral solvating agents to determine the enantiomeric excess of carboxylic acids and other molecules via NMR spectroscopy.[13]
- **Antitumor Research:** Studies on platinum(IV) complexes have shown that the choice of DACH isomer (cis, (1R,2R), or (1S,2S)) can profoundly impact the antitumor activity and efficacy against different cancer cell lines.[9][10] Often, the (1R,2R)-DACH-Pt(IV) complexes demonstrate superior performance.[9]

[Click to download full resolution via product page](#)

Role of $(1R,2R)$ -DACH in the synthesis of Oxaliplatin.

Conclusion

The stereoisomers of 1,2-diaminocyclohexane represent a cornerstone of modern stereoselective chemistry. The ability to efficiently synthesize the isomeric mixture and subsequently separate the cis and trans diastereomers, followed by the resolution of the trans enantiomers, provides access to highly valuable chiral building blocks. These compounds are indispensable for the development of advanced pharmaceuticals like oxaliplatin and for the design of sophisticated catalysts that enable the enantioselective synthesis of complex molecules. The profound influence of DACH stereochemistry on biological activity and catalytic performance underscores the importance of precise stereochemical control in chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 2. trans-1,2-Diaminocyclohexane - Wikipedia [en.wikipedia.org]
- 3. nbinfo.com [nbinfo.com]
- 4. nbinfo.com [nbinfo.com]
- 5. US3187045A - Preparation of trans 1, 2-diaminocyclohexane - Google Patents [patents.google.com]
- 6. chemrj.org [chemrj.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of isomeric 1,2-diaminocyclohexane platinum(IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKE" by Carim van Beek [scholarlycommons.pacific.edu]
- 13. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Stereoisomers of 1,2-diaminocyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074578#stereoisomers-of-1-2-diaminocyclohexane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com